Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene-

Description

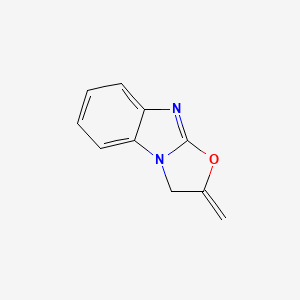

Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- is a fused heterocyclic compound featuring a benzimidazole core fused with an oxazole ring. The oxazole moiety distinguishes it from other benzimidazole-based heterocycles, influencing its thermal stability, solubility, and electronic characteristics.

Properties

CAS No. |

78370-20-4 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-methylidene-1H-[1,3]oxazolo[3,2-a]benzimidazole |

InChI |

InChI=1S/C10H8N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5H,1,6H2 |

InChI Key |

TXUVSXFXDMBKBD-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CN2C3=CC=CC=C3N=C2O1 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Microwave irradiation can be applied in steps 1 and 2 to reduce reaction times significantly, with reported yields up to 96% for related benzimidazole derivatives.

Copper-catalyzed oxidative coupling reactions have been used for related benzimidazo heterocycles, though primarily with sulfur analogues (benzimidazothiazoles), suggesting potential applicability for oxazole analogues with appropriate catalyst and oxidant selection.

Research Discoveries and Comparative Analysis

Eco-friendly Catalysis: The use of ammonium chloride and ceric ammonium nitrate as catalysts enables greener synthesis routes with high yields and mild conditions, avoiding harsh reagents.

Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction kinetics, improving yields and purity, and is compatible with benzimidazole and related heterocycle formation.

One-Pot Synthesis: Multi-step reactions conducted in a single reactor without intermediate purification simplify the process, reduce waste, and improve overall efficiency.

Copper-Catalyzed Oxidative Cyclization: Although demonstrated mainly for benzimidazothiazoles, copper-catalyzed methods with hypervalent iodine reagents offer a mild and selective route to fused heterocycles, potentially adaptable to benzimidazo-oxazoles.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Classical Condensation | o-Phenylenediamine + aldehyde/carboxylic acid, acid catalyst | Well-established, versatile | Often requires harsh conditions |

| Eco-friendly Catalysis | NH4Cl, CAN catalysts, ethanol/PEG, mild heating | Green, high yield, mild conditions | Limited substrate scope sometimes |

| Microwave-Assisted | Microwave irradiation, ethanol solvent, short reaction time | Fast, high purity, energy efficient | Requires microwave reactor |

| One-Pot Multi-step | Acid binding agents, alkyl halides, saponification, phase separation | Simplified process, high yield | Process optimization needed |

| Copper-Catalyzed Oxidative | Cu(II) salts, hypervalent iodine reagents, mild temperature | Selective, mild conditions | Mainly demonstrated for sulfur analogues |

Chemical Reactions Analysis

Types of Reactions: Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted benzimidazo(1,2-b)oxazole derivatives, which can exhibit diverse chemical and biological properties .

Scientific Research Applications

Structural Information

The compound 2,3-dihydro-2-methylene-benzimidazo(1,2-b)oxazole has the molecular formula . Its structural characteristics include :

- SMILES Notation: C=C1CN2C3=CC=CC=C3N=C2O1

- InChI Code: InChI=1S/C10H8N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5H,1,6H2

Biological Activities and Pharmaceutical Applications

Benzoxazole derivatives exhibit a wide range of biological activities, including :

- Antimicrobial

- Antifungal

- Anticancer

- Antioxidant

- Anti-inflammatory effects

The presence of both benzimidazole and oxadiazole moieties in a single molecular framework has shown promise in creating compounds with enhanced therapeutic potential . Benzimidazole-oxadiazole hybrids, for example, have demonstrated anticancer activity against various cell lines .

Nitroimidazoles containing fused oxazole rings have shown aerobic antitubercular activity . These compounds have bactericidal properties against Mycobacterium tuberculosis and are being explored as potential treatments for drug-susceptible and drug-resistant tuberculosis .

Synthetic Strategies for Benzoxazole Derivatives

Significant advancements have been made in the synthesis of benzoxazole derivatives, utilizing various methods and catalysts . Some recent strategies include:

- Nanocatalysis: Use of magnetic solid acid nanocatalysts (e.g., Fe3O4@SiO2@Am-PPC-SO3H) for benzoxazole synthesis from 2-aminophenol and aldehydes . These catalysts offer high yields, shorter reaction times, and can be reused .

- Condensation Reactions: Employing catalysts like mesoporous titania-alumina mixed oxide (MTAMO) in condensation reactions between 2-aminophenol and aromatic aldehydes, resulting in excellent yields and eco-friendly conditions .

- Palladium Complexes: Utilizing palladium complexes of dendronized amine polymers as catalysts for the synthesis of benzoxazoles, offering benefits such as low catalyst loading and air as an oxidant .

- Nickel(II) Complexes: Application of nickel(II) complexes of benzoyl hydrazones as catalysts for intramolecular cyclization of 2-aminophenol and aromatic aldehydes, providing high yields .

Oxadiazole Derivatives in Drug Discovery

Mechanism of Action

The mechanism of action of benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions involved .

Comparison with Similar Compounds

Benzimidazo[1,2-b]cinnolines

- Structure: Fused benzimidazole and cinnoline (two adjacent pyridazine rings).

- Synthesis: Generated via gas-phase thermolysis of benzotriazole derivatives, forming novel heterocyclic systems through biradical intermediates .

- Key Difference: The cinnoline ring introduces nitrogen-rich aromaticity, contrasting with the oxygen-containing oxazole in the target compound. Pyrolysis-based synthesis (for cinnolines) is harsher than the condensation methods used for benzimidazole-oxazole derivatives .

2,6-Dihydroimidazo(1,2-b)quinolines

- Structure: Benzimidazole fused with a partially hydrogenated quinoline ring.

- Synthesis: Condensation of 8-amino-6-bromo-1,2,3,11-tetrahydroquinoline with acetic acid, yielding isomers with retained imidazole aromaticity .

- Hydrogenation studies show the imidazole ring remains intact during reduction, suggesting stability under catalytic conditions .

Thieno[2,3-b]thiophene-Oxazole Hybrids

- Structure: Thienothiophene core fused with oxazole or imidazole rings.

- Synthesis: Utilizes 1,1'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)-bis(2-bromo-ethanone) as a versatile intermediate for coupling with amines .

- Key Difference : The thiophene backbone confers superior charge-transport properties for electro-optical applications, whereas the benzimidazole-oxazole system may prioritize thermal resilience .

Thermal and Electronic Properties

- Insight : The target compound’s oxazole ring likely reduces electron density compared to benzothiadiazoles, impacting its suitability for luminescent materials .

Biological Activity

Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on existing research.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. They have been shown to exhibit anti-cancer , anti-inflammatory , antimicrobial , antiviral , and anthelmintic properties. The benzimidazole nucleus serves as a crucial pharmacophore in drug discovery, leading to the development of various therapeutic agents .

1. Anticancer Activity

Research indicates that benzimidazole derivatives possess notable anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest. A specific study reported that a derivative exhibited an IC50 value of 25.72 ± 3.95 μM against tumor cells .

2. Anti-inflammatory Activity

Benzimidazo(1,2-b)oxazole has been evaluated for its anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. Compounds from this class have shown significant inhibition of inflammation, with percentage reductions ranging from 20% to 46% compared to control groups .

3. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MICs) were reported at levels as low as 40 μg/mL for certain derivatives .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzimidazo(1,2-b)oxazole typically involves the condensation of suitable precursors under controlled conditions. The structural modifications at various positions on the benzimidazole ring can significantly influence the biological activity of the resultant compounds. Research has shown that substituents at the 5 and 6 positions enhance efficacy against specific targets such as COX enzymes .

Case Studies

Several case studies highlight the potential of benzimidazo(1,2-b)oxazole derivatives:

- Study A : A derivative demonstrated significant anti-inflammatory activity with an IC50 value comparable to standard anti-inflammatory drugs in a rat model.

- Study B : A series of synthesized compounds were screened for anticancer activity and showed promising results in inhibiting tumor growth in vivo.

- Study C : Evaluation against microbial strains revealed that modifications led to increased potency against resistant bacterial strains.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for Benzimidazo(1,2-b)oxazole derivatives, and how can experimental design optimize yields?

Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model:

- Electrophilicity : Analyze HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks.

- Solvent Effects : Simulate solvation (e.g., water, ethanol) to assess stability and tautomeric equilibria .

- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate structural models .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform in vitro assays (e.g., IC) at multiple concentrations to confirm dose-dependent effects .

- Structural Modifications : Introduce substituents (e.g., -CF, -Cl) to enhance specificity. For example, 4,5-dichloro derivatives show improved binding to benzodiazepine receptors .

- Control Experiments : Use negative controls (e.g., unmodified benzimidazole) to isolate the oxazole moiety’s contribution to activity .

Q. How does metal-functionalization enhance catalytic or pharmacological applications?

- Methodological Answer :

- Catalysis : Coordinate transition metals (e.g., Pd, Cu) to the oxazole nitrogen for cross-coupling reactions. For example, Pd-functionalized derivatives catalyze Suzuki-Miyaura reactions with aryl boronic acids .

- Drug Design : Metal complexes (e.g., Zn, Pt) improve bioavailability and target binding. Computational docking studies (AutoDock Vina) can predict metal-ligand interactions with proteins like TGF-β receptors .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the methylene group in stabilizing transition states during cyclization .

- Ecotoxicity : Assess environmental impact using OECD guidelines (e.g., Daphnia magna acute toxicity tests) .

- Hybrid Derivatives : Combine with pyrimidine or quinazoline scaffolds to explore dual pharmacological actions (e.g., anxiolytic + antihypertensive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.